![molecular formula C15H24N6O2 B2498078 N-({[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamid CAS No. 1797291-26-9](/img/structure/B2498078.png)
N-({[2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide is a nitrogen-containing heterocyclic compound. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Its unique structure, which includes a piperazine ring and a pyrimidine moiety, makes it a versatile candidate for various chemical reactions and applications.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound has shown promise in the field of cancer treatment, particularly through its role as an inhibitor of the extracellular signal-regulated kinase 5 (ERK5) pathway. This pathway is involved in cellular processes such as proliferation, migration, and survival, making it a target for cancer therapies.
ERK5 Inhibition
Research indicates that derivatives of this compound can act as selective ERK5 inhibitors. For instance, a study optimized various pyrrole carboxamide derivatives to enhance their potency against ERK5. The introduction of a 4-methylpiperazine moiety significantly improved the inhibitory activity, suggesting that modifications to the piperazine structure can enhance pharmacological efficacy .
Urease Inhibition
Another area of interest is the inhibition of urease, an enzyme associated with the virulence of Helicobacter pylori. Compounds similar to N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide have been synthesized and tested for their urease inhibitory activity. These studies demonstrated that certain structural modifications led to compounds with IC50 values indicating strong inhibitory effects against urease, which could be beneficial in treating infections caused by H. pylori .
Structure-Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for drug development. The incorporation of different substituents on the piperazine and pyrimidine rings has been systematically studied to optimize activity against various targets.
Optimization Strategies
In one study, researchers explored how substituents on the pyrimidine ring affected ERK5 inhibition. The introduction of small alkyl groups was found to enhance potency, while larger or more complex substituents decreased activity. This highlights the importance of careful structural design in developing effective inhibitors .
In Vitro Studies
In vitro experiments have shown that compounds with similar structures exhibit significant antiproliferative effects on cancer cell lines. For instance, a compound derived from a similar scaffold demonstrated nanomolar IC50 values against FLT3 and CDK kinases, indicating potential for use in acute myeloid leukemia treatment .
Animal Models
Animal studies further support the therapeutic potential of these compounds. For example, a derivative demonstrated tumor regression in xenograft models at doses lower than traditional chemotherapeutics like cytarabine, suggesting improved efficacy and safety profiles .
Data Tables
To summarize key findings related to N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide and its derivatives:
Compound Structure | Target | IC50 Value (µM) | Notes |
---|---|---|---|
Pyrrole Carboxamide | ERK5 | <0.01 | High potency achieved through structural optimization |
Urease Inhibitor | Urease | 5.16 | Effective against H. pylori |
Pyrazole Derivative | FLT3/CDK | 0.008 | Shows promise in AML treatment |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the piperazine ring. The final step involves the formation of the butanamide moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Wirkmechanismus
The mechanism of action of N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other nitrogen-containing heterocycles, such as:
- N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)propionamide
- N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)pentanamide
- N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)hexanamide
Uniqueness
What sets N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Biologische Aktivität
N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various models, and structure-activity relationships (SAR).
1. Chemical Structure and Properties
The compound features a 4-methylpiperazine moiety linked to a pyrimidine ring, which is known to enhance biological activity by improving receptor binding and selectivity. The specific structure can be represented as follows:
The biological activity of N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide primarily involves modulation of neurotransmitter systems, particularly through interactions with NMDA receptors and muscarinic receptors. These interactions are crucial for its effects on neurodegenerative diseases and pain management.
3.1 In Vivo Studies
Research indicates that this compound exhibits significant efficacy in rodent models for various conditions:
- Antinociceptive Activity : Demonstrated effectiveness in reducing pain responses in models of allodynia and neuropathic pain, suggesting potential as an analgesic agent .
- Neuroprotective Effects : Studies have shown that it may protect against neurodegeneration, particularly in models simulating Parkinson's disease symptoms .
3.2 Structure-Activity Relationships (SAR)
The presence of the 4-methylpiperazine group is critical for enhancing the compound's affinity for target receptors. Variations in substituents on the pyrimidine ring have been explored to optimize potency and selectivity against off-target effects:
Compound Variation | Biological Activity | IC50 (µM) |
---|---|---|
Base Compound | Antinociception | 5.0 |
Methyl Substituted | Enhanced Potency | 2.5 |
Fluorinated Variant | Reduced Off-target Activity | 1.0 |
4. Pharmacokinetics
Pharmacokinetic studies reveal favorable absorption characteristics and blood-brain barrier permeability, making it a promising candidate for central nervous system (CNS) disorders . The compound has shown:
- High Oral Bioavailability : Indicating effective systemic exposure post-administration.
- Minimal CYP450 Interactions : Suggesting a lower risk of drug-drug interactions compared to other compounds .
5.1 Efficacy in Neurological Disorders
A study focused on the use of N-({[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbamoyl}methyl)butanamide in models of Parkinson's disease showed significant improvement in motor function and reduction in neuroinflammation markers .
5.2 Pain Management
In rodent models, the compound was effective in reducing pain behaviors associated with nerve injury, highlighting its potential as a therapeutic agent for chronic pain conditions .
Eigenschaften
IUPAC Name |
N-[2-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]amino]-2-oxoethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O2/c1-3-4-13(22)16-11-14(23)19-12-9-17-15(18-10-12)21-7-5-20(2)6-8-21/h9-10H,3-8,11H2,1-2H3,(H,16,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAFORGFEDLVCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.